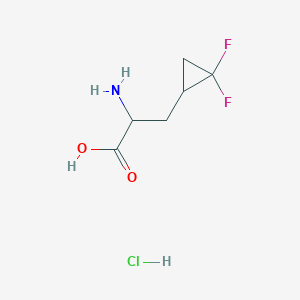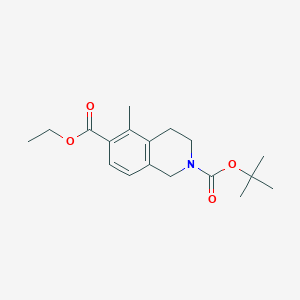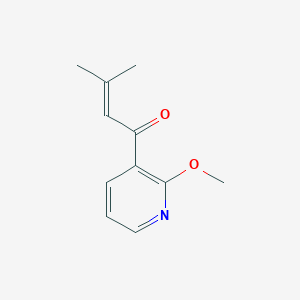
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a biphenyl group attached to a trifluoroacetimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3-biphenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
- Dissolve 3-biphenylamine in an appropriate solvent such as dichloromethane.
- Slowly add trifluoroacetyl chloride to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The biphenyl group can undergo oxidation to form biphenyl ketones or carboxylic acids.
Reduction Reactions: The trifluoroacetimidoyl moiety can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as N-(3-biphenylyl)-2,2,2-trifluoroacetamides, ethers, or thioethers.
Oxidation Reactions: Biphenyl ketones or carboxylic acids.
Reduction Reactions: Amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique properties such as liquid crystals and polymers.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to interact with various molecular targets through its functional groups. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the trifluoroacetimidoyl group can form hydrogen bonds or electrostatic interactions with polar residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride: Similar structure but with the biphenyl group attached at the 4-position.
N-(3-Biphenylyl)-2,2,2-trifluoroacetamide: Similar structure but with an amide group instead of a chloride.
N-(3-Biphenylyl)-2,2,2-trifluoroacetate: Similar structure but with an ester group instead of a chloride.
Uniqueness
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of a biphenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of the trifluoroacetimidoyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C14H9ClF3N |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
IEXBIYLWRHJPLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)



![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)





